molecular formula C13H13NO2 B13716009 Methyl 3-(p-tolyl)-1H-pyrrole-2-carboxylate

Methyl 3-(p-tolyl)-1H-pyrrole-2-carboxylate

Katalognummer: B13716009
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: KSDJARMTUDGVTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(p-tolyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by a methyl ester group attached to the 2-position of the pyrrole ring and a p-tolyl group (a benzene ring with a methyl group at the para position) attached to the 3-position. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(p-tolyl)-1H-pyrrole-2-carboxylate typically involves the condensation of p-tolylamine with ethyl acetoacetate, followed by cyclization and esterification. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process. The final esterification step can be achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(p-tolyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents are employed under acidic conditions.

Major Products

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(p-tolyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 3-(p-tolyl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-(p-tolyl)-1H-pyrazole-2-carboxylate: Similar structure but with a pyrazole ring instead of a pyrrole ring.

    Methyl 3-(p-tolyl)-1H-thiazole-2-carboxylate: Contains a thiazole ring instead of a pyrrole ring.

    Methyl 3-(p-tolyl)-1H-imidazole-2-carboxylate: Features an imidazole ring in place of the pyrrole ring.

Uniqueness

Methyl 3-(p-tolyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and the pyrrole ring structure. This uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

methyl 3-(4-methylphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H13NO2/c1-9-3-5-10(6-4-9)11-7-8-14-12(11)13(15)16-2/h3-8,14H,1-2H3

InChI-Schlüssel

KSDJARMTUDGVTK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C(NC=C2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.